1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol
Description
1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol is a substituted pyridine ethanol derivative featuring a fluorine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring. The compound’s molecular formula is C₈H₁₀FNO₂, with a molar mass of 171.17 g/mol.
Properties
Molecular Formula |
C8H10FNO2 |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
1-(5-fluoro-2-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H10FNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-5,11H,1-2H3 |
InChI Key |
JPAVHVQJQNCUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=CC(=C1)F)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol typically involves the reaction of 5-fluoro-2-methoxypyridine with ethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(5-Fluoro-2-methoxypyridin-3-yl)ethanone.
Reduction: Formation of 1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The methoxy group may also play a role in modulating its pharmacokinetic properties, such as absorption and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of structurally related pyridinyl and aryl ethanols is summarized below:
Key Differences
Substituent Effects: The methoxy group in the target compound enhances solubility in polar solvents compared to non-substituted analogs (e.g., 1-(pyridin-3-yl)ethan-1-ol) . Fluorine at the 5-position increases metabolic stability and electronegativity, contrasting with chlorine in 1-(5-chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol .
Synthetic Accessibility :
- Compounds like 1-(p-tolyl)ethan-1-ol are synthesized via Fe-phthalocyanine-catalyzed alkyne hydration , whereas fluorinated analogs may require halogen-specific catalysts (e.g., Pd or Ru complexes) .
Spectroscopic Profiles: ¹H NMR shifts for pyridinyl ethanols vary significantly based on substituents. For example, methoxy groups cause upfield shifts (~δ 3.9 ppm), while fluorine induces splitting in adjacent protons .
Biological Activity
1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy against various biological targets.
Synthesis
The synthesis of 1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol typically involves the introduction of a fluorine atom at the 5-position of the pyridine ring, followed by methoxy substitution at the 2-position. The final step involves the reduction of a suitable precursor to yield the alcohol functional group. The purity of synthesized compounds is generally around 97%, as indicated by commercial suppliers .
Anticancer Activity : Research indicates that compounds similar to 1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol exhibit potent inhibitory effects on various cancer cell lines. For instance, studies have shown that related pyridine derivatives inhibited L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting a mechanism involving the disruption of nucleotide metabolism and subsequent apoptosis induction .
Inhibition of Glucosylceramide Synthase : The compound has been investigated for its role as an inhibitor of glucosylceramide synthase (GCS), an enzyme implicated in several metabolic disorders. Inhibitors like this compound have shown promise in reducing glucosylceramide levels in preclinical models, which may have implications for diseases such as Gaucher disease and Fabry disease .
Study on Anticancer Efficacy
A study conducted on various derivatives of pyridine compounds demonstrated that 1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol exhibited significant growth inhibition against L1210 mouse leukemia cells. The mechanism was proposed to involve intracellular activation leading to nucleotide release and apoptosis .
GCS Inhibition in Animal Models
In a preclinical model using alpha-galactosidase A knockout mice, treatment with glucosylceramide synthase inhibitors resulted in a marked reduction in glucosylceramide levels in renal tissues. This suggests that similar compounds, including 1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol, could be effective in managing metabolic disorders associated with glucosylceramide accumulation .
Table 1: Biological Activity Summary of 1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol
| Biological Activity | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | L1210 Mouse Leukemia Cells | Nanomolar range | Inhibition of nucleotide metabolism |
| GCS Inhibition | Glucosylceramide Synthase | Low nanomolar | Reduction of glucosylceramide levels |
Table 2: Comparative Analysis with Related Compounds
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-ol | Anticancer & GCS Inhibitor | Nanomolar range |
| 5-fluoro-2-(3-(octyloxy)benzamido)benzoic acid | Antibacterial & anticancer activity | ~0.15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
